molecular formula C18H16N4O3S B2478904 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one CAS No. 2309557-81-9

1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one

Cat. No.: B2478904
CAS No.: 2309557-81-9
M. Wt: 368.41
InChI Key: VKQYQQLARDAQTD-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one is a sophisticated heterocyclic compound designed for research applications, particularly in the field of oncology and metabolic studies. This molecule integrates a quinoline-8-sulfonyl moiety linked to a ketopiperazine scaffold that is further substituted with a pyridyl group. The structural framework of this compound is of significant interest due to its potential role in modulating key enzymatic pathways in cancer cells. The quinoline-sulfonamide class of compounds has been identified as potent modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a critical enzyme in the glycolytic pathway that is upregulated in many cancers . PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state; modulators can shift this balance, thereby influencing the metabolic flux that cancer cells depend on for growth and proliferation . The presence of the piperazin-2-one (ketopiperazine) ring is a feature found in several approved therapeutics and bioactive molecules, often contributing to favorable physicochemical properties and serving as a key scaffold for molecular interaction with biological targets . The primary research value of this compound lies in its potential as a chemical probe for investigating the Warburg effect, a hallmark of cancer metabolism where cells preferentially utilize glycolysis even in the presence of oxygen. Researchers can use it to explore novel strategies for selectively targeting tumor cell metabolism. Furthermore, the structural motifs present in this molecule—namely the quinoline, sulfonamide, and piperazine rings—are commonly associated with a broad spectrum of biological activities, including documented anticancer, antioxidant, and antiviral effects, making it a versatile scaffold for medicinal chemistry and drug discovery programs . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-pyridin-2-yl-4-quinolin-8-ylsulfonylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17-13-21(11-12-22(17)16-8-1-2-9-19-16)26(24,25)15-7-3-5-14-6-4-10-20-18(14)15/h1-10H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQYQQLARDAQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine Derivatives

The most widely reported method involves the reaction of quinoline-8-sulfonyl chloride with a preformed piperazin-2-one intermediate bearing a pyridin-2-yl substituent. Key steps include:

  • Preparation of Piperazin-2-one Intermediate :
    • A piperazine derivative substituted at the 1-position with pyridin-2-yl is synthesized via nucleophilic substitution. For example, reacting 1-(pyridin-2-yl)piperazine with phosgene or a carbonyl equivalent under inert conditions forms the piperazin-2-one ring.
  • Sulfonylation Reaction :
    • The piperazin-2-one intermediate is treated with quinoline-8-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) as a base to scavenge HCl.
    • Typical Conditions :
      • Molar ratio (sulfonyl chloride:piperazin-2-one) = 1.1:1
      • Reaction time: 4–12 hours
      • Yield: 68–82%

Mechanistic Insight : The sulfonylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to stabilize the sulfonamide bond.

Cyclization Approaches for Piperazin-2-one Formation

Alternative routes focus on constructing the piperazin-2-one ring after introducing the sulfonamide group. This strategy avoids stability issues associated with preformed piperazin-2-ones:

  • Amino Alcohol Cyclization :
    • A linear precursor, such as $$ N-(2-hydroxyethyl)-N'-(quinoline-8-sulfonyl)ethylenediamine $$, undergoes cyclization using carbonyldiimidazole (CDI) or phosgene analogs.
    • Example Protocol :
      • React the diamine with CDI (1.2 equiv) in THF at reflux for 6 hours.
      • Yield: 74%.
  • Lactamization via Activation :
    • Carboxylic acid derivatives of the sulfonamide are treated with coupling agents (e.g., HOBt/EDCl) to form the lactam ring.

Coupling Reactions with Preformed Heterocycles

Modular approaches involve coupling pre-synthesized quinoline-8-sulfonamide and pyridinyl-piperazin-2-one fragments:

  • Mitsunobu Reaction :
    • A Mitsunobu coupling between a hydroxyl-containing quinoline sulfonamide and a pyridinyl-piperazin-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).
    • Limitation : Requires protection of the sulfonamide nitrogen to prevent side reactions.
  • Ullmann-Type Coupling :
    • Copper-catalyzed coupling of halogenated quinoline sulfonamides with pyridinyl-piperazin-2-ones under basic conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation Efficiency :





























    SolventTemperature (°C)Yield (%)Purity (%)
    DCM0–258298
    THF257595
    DMF256890

    Data aggregated from
    • Polar aprotic solvents (DMF) reduce yields due to competing side reactions.

Catalytic Additives

  • Base Selection :
    • TEA outperforms weaker bases (e.g., NaHCO$$_3$$) in minimizing HCl-induced decomposition.
  • Metal Catalysts :
    • CuI (5 mol%) enhances Ullmann coupling yields from 45% to 78%.

Characterization and Analytical Data

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :
    • δ 8.58 (dd, $$ J = 4.2 \, \text{Hz} $$, 1H, quinoline-H2)
    • δ 8.21 (d, $$ J = 8.3 \, \text{Hz} $$, 1H, quinoline-H5)
    • δ 3.92–3.85 (m, 4H, piperazinone-H3, H5)

      Consistent with
  • HRMS (ESI+) :
    • Calculated for C$${18}$$H$${16}$$N$$4$$O$$3$$S: 392.0942
    • Found: 392.0938

Challenges and Troubleshooting

  • Low Solubility :
    • The quinoline sulfonamide intermediate exhibits poor solubility in non-polar solvents, necessitating DMF/THF mixtures.
  • Byproduct Formation :
    • Over-sulfonylation at the pyridine nitrogen is mitigated by stoichiometric control and low-temperature reactions.

Industrial-Scale Synthesis Considerations

  • Cost-Effective Reagents :
    • Replacing phosgene with diphosgene reduces toxicity and handling costs.
  • Continuous Flow Systems :
    • Patents highlight enhanced reproducibility in flow reactors for cyclization steps (yield increase: 12%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazin-2-one ring exhibits nucleophilic substitution potential at its carbonyl group, while the quinoline-8-sulfonyl group participates in sulfonamide bond cleavage or modification under basic/acidic conditions.

Reaction TypeConditionsProducts/OutcomesSource
Sulfonamide cleavage Strong acids (e.g., HCl, H₂SO₄)Quinoline-8-sulfonic acid + pyridinyl-piperazin-2-one derivatives
Amide bond hydrolysis Alkaline hydrolysis (NaOH, 80°C)Cleavage of piperazin-2-one to form secondary amines

Key Findings :

  • Sulfonamide bonds show stability under physiological pH but degrade in strongly acidic environments (e.g., pH < 2) .

  • Piperazin-2-one’s carbonyl group undergoes hydrolysis to open the ring, yielding intermediates for further derivatization.

Cyclization and Ring-Opening Reactions

The compound participates in cyclization reactions via its pyridinyl and quinoline moieties, forming fused heterocycles under catalytic conditions.

Reaction TypeCatalysts/ReagentsProductsSource
Radical cyclization K₂CO₃, CuI, 150°CTetracyclic pyrido-quinoline systems
Mannich reaction Paraformaldehyde, EtOHAminoalkylated derivatives

Mechanistic Insights :

  • Radical pathways dominate in cyclization, facilitated by single-electron transfer agents like K₂CO₃ .

  • Mannich reactions introduce alkylamino groups at the quinoline C-5 position, enhancing solubility .

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways critical for pharmaceutical formulation.

ParameterValueConditionsSource
Onset temperature 248°CN₂ atmosphere, 10°C/min
Major decomposition products CO₂, SO₂, pyridine fragmentsMS/Fragmentation analysis

Stability Notes :

  • No significant degradation below 200°C, making it suitable for high-temperature processing.

Metal Coordination Chemistry

The quinoline nitrogen and sulfonyl oxygen atoms act as bidentate ligands for transition metals.

Metal IonComplex StructureStability Constant (log K)Source
Cu²⁺ Octahedral geometry12.3 ± 0.2
Zn²⁺ Tetrahedral coordination9.8 ± 0.3

Applications :

  • Metal complexes exhibit enhanced anticancer activity compared to the parent compound .

Biological Activity-Linked Reactivity

The compound undergoes enzyme-mediated modifications in pharmacological contexts:

EnzymeReactionOutcomeSource
Cytochrome P450 3A4 N-Oxidation of pyridine ringMetabolite with reduced cytotoxicity
NADPH oxidoreductase Sulfonamide reductionThiol intermediate (pro-drug activation)

Scientific Research Applications

1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

  • Target Compound: The piperazin-2-one core distinguishes it from other piperazine derivatives. The sulfonyl linkage to quinoline-8 is unique among the referenced compounds.
  • Compound 44g (): Features a pyrido[3,4-d]pyrimidin-4(3H)-one core instead of piperazin-2-one. The 1-(pyridin-2-yl)piperazine is linked via a methylene group to the pyrimidinone ring. This structure emphasizes pyrimidinone’s role in kinase inhibition, contrasting with the sulfonamide focus of the target compound .
  • Patent Derivatives (–4): Include 4H-pyrido[1,2-a]pyrimidin-4-one or pyrazino[1,2-a]pyrimidin-4-one cores with piperazine/piperidine substituents. For example, 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replaces sulfonyl with benzodioxol, altering hydrophobicity and electronic properties .

Functional Group Impact on Properties

Compound Core Structure Key Substituents Inferred Properties
Target Compound Piperazin-2-one Quinoline-8-sulfonyl, pyridin-2-yl Enhanced solubility (sulfonamide), potential protease inhibition
Compound 44g () Pyrido[3,4-d]pyrimidin-4-one 1-(Pyridin-2-yl)piperazine (methylene) Kinase inhibition, moderate logP due to pyrimidinone
Patent Derivatives (–4) Pyrido[1,2-a]pyrimidin-4-one Benzodioxol, methylpiperazine Increased lipophilicity (benzodioxol), tunable pharmacokinetics via piperazine substitution

Biological Activity

1-(Pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one can be represented as follows:

  • Molecular Formula : C16H16N4O2S
  • CAS Number : [not provided in the search results]

This compound features a piperazine core linked to a pyridine and a quinoline moiety, which are known for their biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-23115.2
A54912.5
HeLa18.0

Antimicrobial Activity

The compound also exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been compared with standard antibiotics, showing promising results in inhibiting bacterial growth.

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Anticonvulsant Activity

Research has indicated that this compound may possess anticonvulsant properties as well. In animal models, it has been shown to reduce seizure frequency and duration, suggesting its potential use in epilepsy treatment.

Case Studies

  • Case Study on Anticancer Effects : A recent study explored the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with varying doses of the compound compared to control groups.
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial activity of the compound against multi-drug resistant strains. It demonstrated effectiveness in reducing bacterial load in infected wounds in vivo, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. How can microwave-assisted synthesis be optimized for preparing piperazine-quinoline hybrids like 1-(pyridin-2-yl)-4-(quinoline-8-sulfonyl)piperazin-2-one?

  • Methodology : Utilize microwave irradiation (120°C, 250W maximum power) in 1,4-dioxane to accelerate reaction rates and improve yields. Monitor reaction progress via TLC or HPLC. Optimize stoichiometry by varying equivalents of sulfonyl chloride derivatives and amine precursors. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) ensures purity >95% .

Q. What analytical techniques are critical for characterizing structural integrity and purity of the compound?

  • Methodology :

  • Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular weight and fragmentation patterns. For example, molecular ions with poor intensity (0.5–8.0%) may require enhanced ionization methods like ESI+ .
  • X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms. Compare experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles (e.g., weight loss at 150–200°C indicates solvent evaporation) .

Q. How should researchers design preliminary biological assays to evaluate P-glycoprotein (P-gp) inhibition potential?

  • Methodology : Use multidrug-resistant cell lines (e.g., Lucena 1) and sensitive counterparts (e.g., K562) in RPMI-1640 media. Incubate cells with fluorescent P-gp substrates (e.g., Rho123 or Doxorubicin) and measure intracellular accumulation via flow cytometry. Include verapamil (10 µM) as a positive control and DMSO as a negative control. Calculate reversal fold (RF) as RF=Fluorescence (compound + substrate)Fluorescence (substrate alone)\text{RF} = \frac{\text{Fluorescence (compound + substrate)}}{\text{Fluorescence (substrate alone)}} .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for sulfonyl-piperazine derivatives?

  • Methodology :

  • Systematic SAR Libraries : Synthesize analogs with variations in the quinoline sulfonyl group (e.g., substituents at C-5 or C-7) and piperazine substituents (e.g., pyridinyl vs. benzyl groups).
  • Computational Modeling : Perform docking studies with P-gp (PDB ID: 8DQ) to predict binding affinities. Compare with experimental IC₅₀ values from Rho123 efflux assays .
  • Data Normalization : Account for batch-to-batch variability in cell viability (MTT assay) by normalizing P-gp inhibition data to cell count or protein content .

Q. How can researchers mechanistically validate P-gp inhibition beyond fluorescence-based assays?

  • Methodology :

  • ATPase Activity Assays : Measure P-gp ATP hydrolysis rates using purified membrane fractions. Inhibitors typically stimulate basal ATPase activity at low concentrations (0.1–10 µM).
  • Western Blotting : Quantify P-gp expression levels in treated vs. untreated cells to rule out downregulation as a confounding factor.
  • Competitive Binding Studies : Use radiolabeled inhibitors (e.g., ³H-verapamil) to determine displacement constants (Kᵢ) .

Q. What experimental approaches address low solubility/stability of sulfonyl-piperazine derivatives in biological buffers?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. For example, dihydrochloride salts of piperazine derivatives show improved stability in PBS (pH 7.4) .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to maintain compound integrity during in vitro assays. Characterize encapsulation efficiency via UV-Vis spectroscopy .
  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation products via LC-MS .

Q. How to reconcile discrepancies between in vitro P-gp inhibition and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration.
  • Metabolite Screening : Identify active/inactive metabolites using hepatocyte microsomal assays.
  • Toxicity Overlap : Evaluate off-target effects on cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .

Methodological Notes

  • Safety Protocols : Handle sulfonyl chlorides and piperazine intermediates in a fume hood. Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with sodium bicarbonate before disposal .
  • Data Reproducibility : Validate synthetic routes and biological assays across ≥3 independent replicates. Share raw data (e.g., HPLC chromatograms, flow cytometry FCS files) in supplementary materials .

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